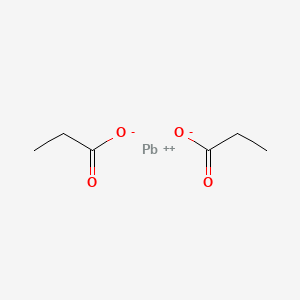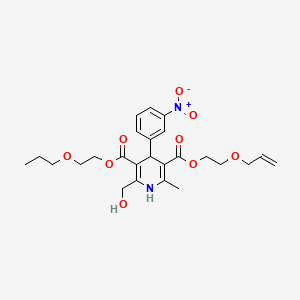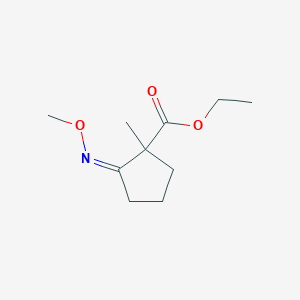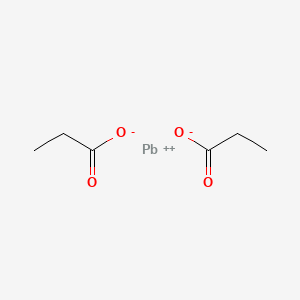
Lead dipropionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead dipropionate is an organometallic compound consisting of lead and propionic acid It is a lead salt of propionic acid, and its chemical formula is Pb(C3H5O2)2
準備方法
Synthetic Routes and Reaction Conditions
Lead dipropionate can be synthesized through the reaction of lead(II) oxide or lead(II) carbonate with propionic acid. The reaction typically involves heating the lead compound with propionic acid under controlled conditions to form this compound and water as a byproduct.
Industrial Production Methods
In industrial settings, this compound is produced by reacting lead(II) acetate with propionic acid. The reaction is carried out in a solvent such as ethanol or water, and the product is purified through recrystallization. The reaction conditions, including temperature and concentration, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
Lead dipropionate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(II) oxide and other lead compounds.
Reduction: It can be reduced to elemental lead under specific conditions.
Substitution: this compound can participate in substitution reactions where the propionate groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used.
Substitution: Reagents like halides or other carboxylic acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Lead(II) oxide (PbO) and lead(IV) oxide (PbO2).
Reduction: Elemental lead (Pb).
Substitution: Lead salts of other carboxylic acids or halides.
科学的研究の応用
Lead dipropionate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lead compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential effects on biological systems, including its toxicity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of lead-based drugs.
Industry: It is used in the production of lead-based materials and as an additive in certain industrial processes.
作用機序
The mechanism of action of lead dipropionate involves its interaction with biological molecules and cellular components. Lead ions can bind to proteins, enzymes, and nucleic acids, disrupting their normal function. This can lead to various toxic effects, including inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of oxidative stress.
類似化合物との比較
Similar Compounds
Lead acetate: Another lead salt of a carboxylic acid, used in similar applications.
Lead nitrate: A lead salt of nitric acid, commonly used in industrial processes.
Lead carbonate: Used as a precursor for other lead compounds and in industrial applications.
Uniqueness of Lead Dipropionate
This compound is unique due to its specific chemical structure and properties. It has distinct reactivity compared to other lead compounds, making it suitable for specific applications in research and industry. Its solubility in organic solvents and its ability to form stable complexes with other molecules further enhance its utility.
特性
CAS番号 |
814-70-0 |
|---|---|
分子式 |
C6H10O4Pb |
分子量 |
353 g/mol |
IUPAC名 |
lead(2+);propanoate |
InChI |
InChI=1S/2C3H6O2.Pb/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 |
InChIキー |
FYDIWJWWROEQCB-UHFFFAOYSA-L |
正規SMILES |
CCC(=O)[O-].CCC(=O)[O-].[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


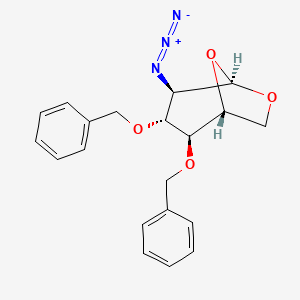
![1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13794759.png)
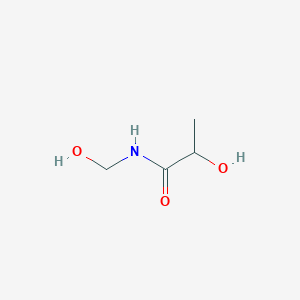
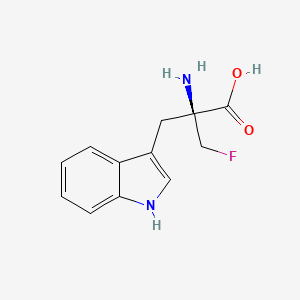
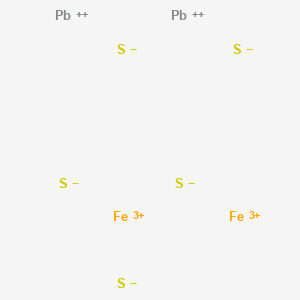
![Bicyclo[2.2.1]heptane-2,6-diamine](/img/structure/B13794802.png)
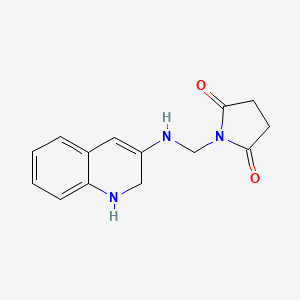
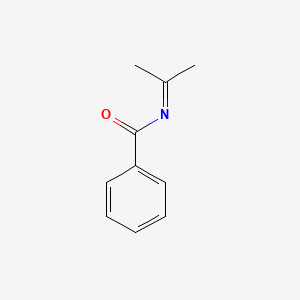
![4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane](/img/structure/B13794815.png)
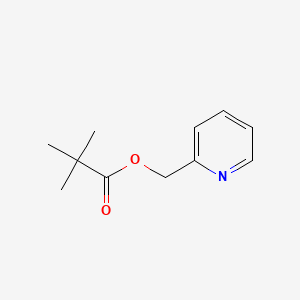
![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13794832.png)
